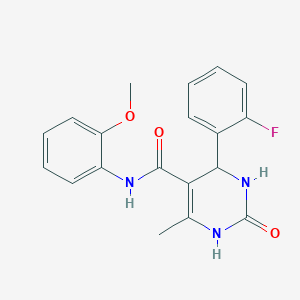

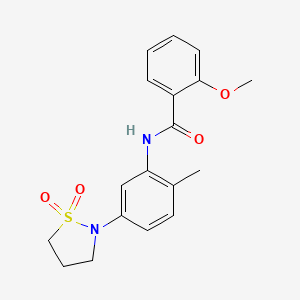

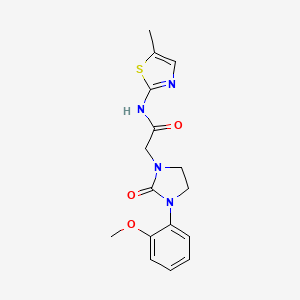

![molecular formula C19H15N3O5 B2515722 methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate CAS No. 863595-43-1](/img/structure/B2515722.png)

methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate," is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their potential in drug development, particularly as antitumor, antibacterial, and antiviral agents. The compound is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as the ester, amide, and the pyrimidine ring system.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridines, as seen in the preparation of compounds with enhanced emission properties . Another example is the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, which involves the carbonation of lithium salt of aniline derivatives followed by coupling with dihydroxybenzaldehyde . These methods highlight the versatility of pyrimidine chemistry in generating compounds with specific functional groups that can be further modified for desired applications.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and often confirmed by X-ray crystallography . The presence of substituents on the pyrimidine ring can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with biological targets. The molecular structure is also crucial in determining the photophysical properties of the compound, as seen in the luminescent properties of related compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which allow for the synthesis of a wide array of heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is used to prepare different pyrido[1,2-a]pyrimidin-4-ones and related heterocycles . Similarly, the benzyloxycarbonyl amino group in methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate serves as a precursor for the synthesis of various fused pyrimidinones . These reactions are often facilitated by the presence of electron-withdrawing or electron-donating groups, which can activate the pyrimidine ring towards nucleophilic or electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the luminescent properties and the ability to form nano-aggregates with enhanced emission in certain solvents are notable characteristics of some pyrimidine compounds . The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of substituents on the pyrimidine ring. Additionally, the presence of functional groups such as esters, amides, and nitro groups can affect the acidity, basicity, and reactivity of the molecule .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Systems

Research has focused on the utilization of related compounds for the synthesis of heterocyclic systems, which are crucial in medicinal chemistry and material science. For instance, compounds have been synthesized that serve as precursors for the preparation of various heterocyclic derivatives. These processes often involve the formation of complex structures that are relevant for pharmaceutical applications, showcasing the versatility of these compounds in synthetic organic chemistry (Toplak et al., 1999).

Antimicrobial and Antifungal Activities

Certain derivatives synthesized from "methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate" have been evaluated for their antimicrobial and antifungal activities. These studies are pivotal for discovering new drugs that can combat resistant strains of bacteria and fungi. For example, research on methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates revealed their potential in vitro antibacterial and antifungal properties, highlighting the therapeutic potential of these compounds (Bhat et al., 2015).

Aggregation-Enhanced Emission (AEE) and Multi-Stimuli-Responsive Properties

Compounds related to "this compound" have been studied for their unique photophysical properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. These properties are essential for the development of new materials for sensing, imaging, and optoelectronic devices. The research demonstrates how modifications to the molecular structure can lead to significant changes in the photophysical behavior of these compounds, offering insights into the design of advanced functional materials (Srivastava et al., 2017).

properties

IUPAC Name |

methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c1-27-18(25)12-7-9-13(10-8-12)21-16(23)15-11-20-19(26)22(17(15)24)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,26)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXKLURJCMLQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

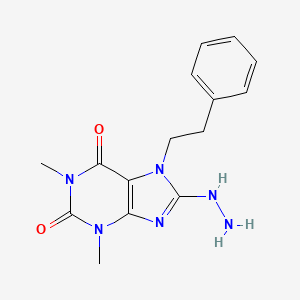

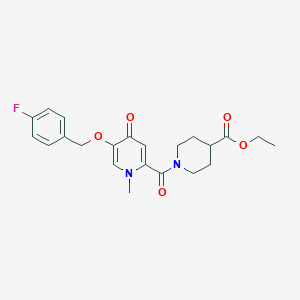

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

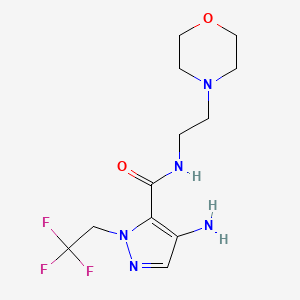

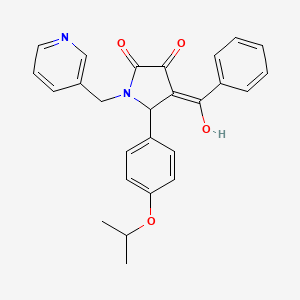

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

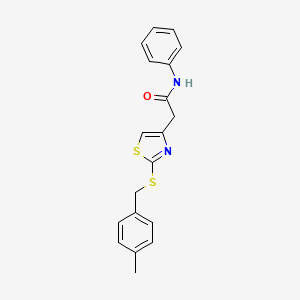

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

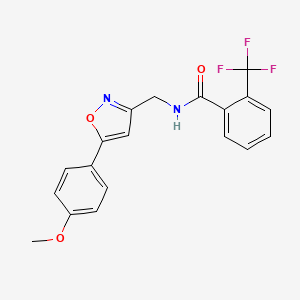

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)